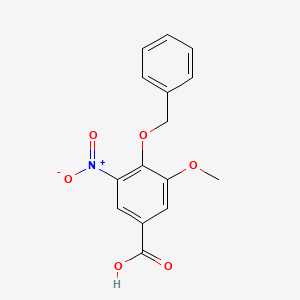

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid

Description

BenchChem offers high-quality 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-5-nitro-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO6/c1-21-13-8-11(15(17)18)7-12(16(19)20)14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVWMGUFVKSAAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC2=CC=CC=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic Acid

Abstract: This technical guide provides a comprehensive scientific overview of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid, a key organic intermediate. The document delineates its chemical identity, physicochemical properties, a validated synthetic pathway with detailed protocols, and a thorough analysis of its spectral characteristics. Furthermore, it explores the compound's chemical reactivity, potential applications as a versatile building block in medicinal chemistry, and essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug discovery and development who require a deep, practical understanding of this compound's behavior and utility.

Chemical Identity and Structure

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is built upon a benzoic acid core, which is functionalized with three key substituents: a benzyloxy group, a methoxy group, and a nitro group. This combination of functional groups makes it a valuable and versatile intermediate in the synthesis of more complex molecular architectures.[1]

-

IUPAC Name: 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid

-

Synonyms: 5-Nitro-4-(phenylmethoxy)-3-methoxybenzoic acid, 5-Nitrovanillic acid benzyl ether

-

CAS Number: While this specific isomer is less common, the structurally related isomer 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid has the CAS Number 60547-92-4.[2][3][4] It is crucial for researchers to verify the identity of the specific isomer being used.

Chemical Structure:

Physicochemical Properties

The physical and chemical properties of this compound are dictated by the interplay of its functional groups. The carboxylic acid moiety allows for acidic behavior and hydrogen bonding, while the aromatic rings and benzyloxy group contribute to its lipophilicity. The nitro group, being strongly electron-withdrawing, significantly influences the electronic properties of the aromatic ring.

| Property | Value / Description | Source |

| Molecular Formula | C₁₅H₁₃NO₆ | [2][3][5][6] |

| Molecular Weight | 303.27 g/mol | [2][3][5][6] |

| Appearance | Expected to be a pale yellow or off-white crystalline solid, similar to related nitrobenzoic acid derivatives.[7][8] | Inferred |

| Melting Point | Not experimentally determined in available literature. The precursor, 4-hydroxy-3-methoxy-5-nitrobenzoic acid, has a melting point of 216-219 °C.[8] | Inferred |

| Solubility | Expected to have low solubility in water but good solubility in polar organic solvents like methanol, ethanol, acetone, and ethyl acetate.[7][9] The presence of the benzyl group increases lipophilicity compared to its hydroxylated precursor. | Inferred |

| pKa | Not experimentally determined. As a benzoic acid derivative with an electron-withdrawing nitro group, its pKa is expected to be lower (more acidic) than that of benzoic acid (pKa ≈ 4.2). | Inferred |

Synthesis and Purification

A logical and efficient synthetic route to 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid involves a two-step process starting from the readily available vanillic acid. This pathway is designed for high regioselectivity and yield.

Causality of Experimental Design: The chosen synthetic strategy prioritizes the nitration of vanillic acid as the initial step. The powerful ortho-, para-directing effects of the hydroxyl and methoxy groups on the vanillic acid ring guide the incoming nitro group to the 5-position, which is ortho to the methoxy group and meta to the carboxyl group, thus ensuring the correct isomer is formed.[8] The subsequent benzylation of the phenolic hydroxyl group is a standard ether synthesis that proceeds efficiently under basic conditions. Attempting to benzylate first would activate the ring, but could lead to a mixture of nitrated products.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the target compound from vanillic acid.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid (5-Nitrovanillic Acid) [8][10]

-

Reaction Setup: In a 500 mL flask equipped with a magnetic stirrer, dissolve vanillic acid (20 g, 119 mmol) in glacial acetic acid (200 mL).

-

Nitration: While stirring at room temperature, slowly add 60% nitric acid (9.7 mL, 126.4 mmol) dropwise to the solution. The rate of addition should be controlled to maintain the temperature below 30 °C.

-

Reaction: Continue stirring the mixture at room temperature for 30-60 minutes after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Isolation: Pour the reaction mixture into 500 mL of ice-cold water. A yellow precipitate will form.

-

Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove residual acids, and dry it under vacuum. The resulting product, 4-hydroxy-3-methoxy-5-nitrobenzoic acid, is typically a yellow powder.[8]

Step 2: Synthesis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic Acid

-

Reaction Setup: To a solution of 4-hydroxy-3-methoxy-5-nitrobenzoic acid (10 g, 46.9 mmol) in acetone (150 mL), add potassium carbonate (13.0 g, 93.8 mmol) as a base.[11]

-

Benzylation: Add benzyl bromide (6.7 mL, 56.3 mmol) to the suspension.

-

Reaction: Heat the reaction mixture to reflux and stir for several hours until TLC analysis indicates the consumption of the starting material.

-

Work-up: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid.

Spectral Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. While experimental data for this specific isomer is scarce, the expected spectra can be reliably predicted based on its structure and data from closely related analogs.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the substituent groups.

-

Aromatic Protons: Two singlets are expected for the two protons on the benzoic acid ring, likely in the δ 7.5-8.0 ppm range.

-

Benzyl Protons: A singlet for the two benzylic (-O-CH₂-) protons around δ 5.2 ppm, and a multiplet for the five protons of the phenyl ring between δ 7.3-7.5 ppm.[2][4]

-

Methoxy Protons: A sharp singlet for the three methoxy (-OCH₃) protons around δ 3.9 ppm.[2][4]

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (>10 ppm), which may not always be observed.[2][4]

-

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive mode is expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 304.[4] A key fragmentation pattern would be the loss of the benzyl group, leading to a strong signal corresponding to the tropylium cation at m/z 91.[3][5]

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands corresponding to its functional groups:

-

O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C=C stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

N-O stretch (Nitro Group): Two strong bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

-

C-O stretch (Ethers): Absorptions in the 1000-1300 cm⁻¹ range.

-

Chemical Reactivity and Applications

The molecule's functionality allows for a range of chemical transformations, making it a strategic precursor in multi-step syntheses.

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification (with an alcohol under acidic conditions), amidation (via conversion to an acid chloride with thionyl chloride followed by reaction with an amine), and reduction to a primary alcohol.

-

Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This transformation is fundamental for introducing a nucleophilic amine functionality.

-

Benzyloxy Group: The benzyl ether can be cleaved via catalytic hydrogenation (debenzylation) to regenerate the free hydroxyl group. This makes the benzyloxy group an excellent choice for a protecting group.

Potential Reaction Pathways Diagram

Caption: Key chemical transformations of the title compound.

Applications: As a multifunctional building block, this compound is primarily of interest to the pharmaceutical and fine chemical industries.[12] The presence of orthogonally reactive groups (groups that can be reacted independently of each other) allows for the sequential construction of complex target molecules, including potential drug candidates and biologically active probes.

Safety and Handling

While a specific safety data sheet for 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid is not widely available, data from structurally similar nitroaromatic compounds should be used to guide handling procedures.

-

GHS Hazard Classification (Predicted):

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

First Aid Measures:

References

-

PubChem. (n.d.). 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, (4-methoxy-3-nitrophenyl)methyl ester. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet: Benzoic acid, 4-methoxy-2-nitro-. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. Retrieved from [Link]

-

SDI. (n.d.). 4 – METHOXY – 3 – NITRO BENZOIC ACID. Retrieved from [Link]

-

ChemWis. (2025, January 24). Conversion of Nitrobenzene to 4-Methoxybenzoic acid [Video]. YouTube. Retrieved from [Link]

-

Georganics. (n.d.). 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Benzyloxy-3-methoxy-cinnamic acid. Retrieved from [Link]

-

NIST. (n.d.). 4-Benzyloxybenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 4-Benzyloxy-3-methoxyphenylacetonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

Stenutz. (n.d.). 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. Retrieved from [Link]

-

Lai, J., et al. (n.d.). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles. CDC Stacks. Retrieved from [Link]

-

Zhang, X., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. Retrieved from [Link]

Sources

- 1. 3-(Benzyloxy)-5-nitrobenzoic Acid|CAS 63660-02-6 [benchchem.com]

- 2. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid | C15H13NO6 | CID 10859633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID | 60547-92-4 [chemicalbook.com]

- 5. 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid | C15H13NO6 | CID 561816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity | EN [georganics.sk]

- 7. sdichem.com [sdichem.com]

- 8. 4-HYDROXY-3-METHOXY-5-NITROBENZOIC ACID | 15785-54-3 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | 15785-54-3 | Benchchem [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. fishersci.com [fishersci.com]

- 14. angenechemical.com [angenechemical.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. tcichemicals.com [tcichemicals.com]

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid CAS number 214848-09-6

An In-Depth Technical Guide to 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid (CAS: 214848-09-6): Synthesis, Characterization, and Applications

Abstract

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid is a key organic intermediate whose significance is intrinsically linked to the synthesis of high-value pharmaceutical compounds. Its structure, featuring a benzyl ether protecting group on a substituted nitrobenzoic acid core, makes it a strategic precursor in multi-step synthetic pathways. This guide provides a comprehensive technical overview of this compound, designed for researchers and professionals in drug development and medicinal chemistry. We will explore its physicochemical properties, detail a validated two-step synthetic route from readily available starting materials, and discuss the analytical techniques for its characterization. Furthermore, this document elucidates the compound's primary application as a protected intermediate in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors, which are critical in the management of Parkinson's disease.[1][2] Safety protocols and handling procedures are also outlined to ensure its proper management in a laboratory setting.

Physicochemical Properties

The fundamental properties of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid are summarized below. These values are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 214848-09-6 | [3] |

| Molecular Formula | C₁₅H₁₃NO₆ | Computed |

| Molecular Weight | 303.27 g/mol | [4] |

| IUPAC Name | 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid | Derived |

| Canonical SMILES | COC1=C(C(=CC(=C1)[O-])C(=O)O)OCC2=CC=CC=C2 | Derived |

| Appearance | Expected to be a solid, likely yellow, based on its precursor.[1] | Inferred |

Synthesis and Purification

The synthesis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid is most effectively achieved through a two-step process starting from vanillic acid. This strategy involves an initial nitration of the aromatic ring followed by the protection of the phenolic hydroxyl group via benzylation.

Synthetic Strategy Overview

The chosen synthetic pathway is logical and efficient. Vanillic acid, an inexpensive and readily available starting material, first undergoes electrophilic aromatic substitution. The electron-donating hydroxyl and methoxy groups direct the incoming nitro group to the C5 position.[5] The subsequent benzylation of the resulting 5-nitrovanillic acid utilizes a standard Williamson ether synthesis to protect the acidic phenolic proton, rendering the molecule suitable for further transformations where a free phenol might interfere.

Caption: Overall two-step synthesis of the target compound.

Step 1: Nitration of Vanillic Acid

Principle and Rationale: This reaction is a classic electrophilic aromatic substitution. Vanillic acid is treated with nitric acid in an acetic acid solvent. Acetic acid serves as a polar medium that can dissolve the starting material and is less harsh than the traditional sulfuric acid used in nitrating mixtures, which helps to prevent unwanted side reactions and degradation.[6] The reaction is typically performed at or below room temperature to control the exothermic nature of the nitration and to improve the regioselectivity, minimizing the formation of other isomers.[1]

Detailed Experimental Protocol:

-

Dissolution: In a suitable reaction vessel, dissolve vanillic acid (e.g., 20 g, 119 mmol) in glacial acetic acid (e.g., 200 mL).[1]

-

Nitrating Agent Addition: While stirring the solution, slowly add 60% nitric acid (e.g., 9.7 mL, 126.4 mmol) dropwise. Maintain the reaction temperature at ambient room temperature.[7]

-

Reaction: Continue to stir the mixture for approximately 30 minutes after the addition is complete.[7] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Isolation: Pour the reaction mixture into a beaker containing ice water to quench the reaction and precipitate the product.[1]

-

Purification: Collect the resulting yellow precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acids and dry it under a vacuum. This yields 4-hydroxy-3-methoxy-5-nitrobenzoic acid.[7]

Step 2: Benzylation of 4-hydroxy-3-methoxy-5-nitrobenzoic acid

Principle and Rationale: This step is a Williamson ether synthesis, a reliable method for forming ethers. A base, such as potassium carbonate, is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.[8] This ion then attacks the electrophilic benzylic carbon of benzyl bromide in an Sₙ2 reaction, displacing the bromide and forming the benzyl ether. Acetone is a common solvent for this reaction as it readily dissolves the reactants and is generally unreactive under these conditions.[9]

Detailed Experimental Protocol:

-

Setup: To a round-bottom flask, add the 4-hydroxy-3-methoxy-5-nitrobenzoic acid (1 equivalent) produced in the previous step, along with a suitable solvent like acetone or DMF.[8]

-

Base Addition: Add a base such as potassium carbonate (K₂CO₃, ~2-2.5 equivalents) to the suspension and stir.[8]

-

Alkylation: Add benzyl bromide (BnBr, ~1.1-1.2 equivalents) to the mixture.[8]

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC until the starting material is consumed.

-

Workup: After cooling, filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.

-

Isolation: Treat the residue with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the crude product.[8]

-

Purification: Collect the solid by filtration, wash with water, and purify further by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid.

Analytical Characterization

Confirming the identity and purity of the final product is paramount. A combination of spectroscopic and chromatographic methods should be employed. While specific experimental data for this exact CAS number is scarce, the expected analytical profile can be reliably predicted based on its structure and data from close isomers.[10][11]

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons on the benzoic acid ring (2H, singlets).- Aromatic protons on the benzyl group (5H, multiplet, ~7.3-7.5 ppm).- Methylene protons of the benzyl group (-CH₂-, 2H, singlet, ~5.2 ppm).- Methoxy protons (-OCH₃, 3H, singlet, ~3.9 ppm).- Carboxylic acid proton (-COOH, 1H, broad singlet, >10 ppm). |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (~165-170 ppm).- Aromatic carbons (~110-160 ppm).- Methylene carbon of the benzyl group (~70 ppm).- Methoxy carbon (~56 ppm). |

| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (~1700 cm⁻¹).- Asymmetric and symmetric N-O stretches from the nitro group (~1530 and ~1350 cm⁻¹).- C-O stretches from the ether and methoxy groups (~1200-1300 cm⁻¹). |

| Mass Spectrometry | - Expected [M+H]⁺ at m/z 304.- Expected [M-H]⁻ at m/z 302. |

| TLC | Used to monitor reaction progress and assess purity against starting materials. |

Applications in Drug Development

The primary value of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid lies in its role as a protected intermediate for synthesizing more complex molecules, particularly Active Pharmaceutical Ingredients (APIs).

Role as a Protected Intermediate

In organic synthesis, protecting groups are essential for masking reactive functional groups to prevent them from interfering with a desired chemical transformation at a different site on the molecule. The benzyl group is a widely used protecting group for alcohols and phenols due to its general stability to a wide range of acidic and basic conditions.[12] It can be selectively removed later in the synthetic sequence, typically under mild reductive conditions (e.g., catalytic hydrogenation), to reveal the original hydroxyl group.[12]

Precursor to COMT Inhibitors

The de-benzylated precursor, 5-nitrovanillic acid, is a documented key starting material for the synthesis of COMT (Catechol-O-methyltransferase) inhibitors, such as Opicapone and Tolcapone.[2][7] These drugs are used as an adjunctive therapy to L-Dopa in patients with Parkinson's disease, helping to increase the bioavailability of L-Dopa in the brain.[1] The synthesis of the target compound is therefore a critical upstream step in the manufacturing pipeline for this class of drugs.

Caption: Role as a precursor in the synthesis of COMT inhibitors.

Safety and Handling

-

Hazard Assessment: The compound should be handled as a potential irritant. Based on analogs, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[14]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[16]

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.

Conclusion

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid is a valuable synthetic intermediate with strategic importance in pharmaceutical manufacturing. Its efficient two-step synthesis from vanillic acid, involving nitration and benzylation, provides a reliable route to this protected building block. Its primary application as a precursor to COMT inhibitors underscores its relevance in the development of treatments for neurodegenerative diseases like Parkinson's. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for any scientist or researcher working with this compound.

References

-

Dipharma. (2022, September 12). The twilight zone of Vanillic Acid nitration: how the purity requirements for a pharma-grade intermediate faces off with a. Retrieved from [Link]

- Li, T., & Rosazza, J. P. (1997). Biocatalytic Synthesis of Vanillin. Applied and Environmental Microbiology, 63(6), 2136–2141.

-

Slade, J. H., et al. (2025, September 2). Multiphase reaction of nitrate radicals with vanillic acid aerosols: kinetics and formation of light-absorbing particles. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Retrieved from [Link]

-

ALFA CHEMICAL. (n.d.). Good Price CAS 15785-54-3 | 4-HYDROXY-3-METHOXY-5-NITROBENZOIC ACID for Sale. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid | C15H13NO6 | CID 10859633. Retrieved from [Link]

-

ThaiScience. (n.d.). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Retrieved from [Link]

- Google Patents. (n.d.). CN102304051A - Method for preparing 5-nitro vanillin.

-

ResearchGate. (n.d.). Optimization of "Green" Nitration of Vanillin and o-Vanillin. Retrieved from [Link]

-

Chemspace. (n.d.). 4-hydroxy-3-methoxy-5-nitrobenzoic acid - C8H7NO6. Retrieved from [Link]

-

Georganics. (n.d.). 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity. Retrieved from [Link]

Sources

- 1. 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | 15785-54-3 | Benchchem [benchchem.com]

- 2. dipharma.com [dipharma.com]

- 3. 1540062-83-6|4-(Benzyloxy)-3-methoxy-5-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 4. 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid | C15H13NO6 | CID 10859633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemical.com [alfa-chemical.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-HYDROXY-3-METHOXY-5-NITROBENZOIC ACID | 15785-54-3 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. thaiscience.info [thaiscience.info]

- 10. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID | 60547-92-4 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity | EN [georganics.sk]

- 14. tcichemicals.com [tcichemicals.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

Technical Deep Dive: 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic Acid

Topic: 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic Acid Molecular Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid (CAS: 214848-09-6 ) is a highly functionalized aromatic building block used in the synthesis of complex pharmaceutical scaffolds. Characterized by a dense 3,4,5-trisubstitution pattern, this molecule serves as a critical precursor for 3,5-disubstituted-4-alkoxyanilines , a motif frequently observed in kinase inhibitors and GPCR ligands.

This guide provides a comprehensive structural analysis, validated synthetic pathways, and critical differentiation from its regioisomer (the Erlotinib intermediate), ensuring precise application in medicinal chemistry campaigns.

Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule features a benzoic acid core decorated with three distinct functional groups, creating a unique electronic and steric environment.

-

Core: Benzoic acid (C1-COOH).

-

Electronic Push-Pull: The electron-withdrawing nitro group (

) at C5 and carboxyl group at C1 are counterbalanced by the electron-donating methoxy ( -

Steric Crowding: The contiguous substitution at positions 3, 4, and 5 creates significant steric strain. The bulky benzyloxy group at C4 is flanked by a methoxy group and a nitro group, forcing the benzyl ether linkage to adopt a specific conformation to minimize

strain.

Key Physicochemical Data

| Property | Value | Note |

| CAS Number | 214848-09-6 | Distinct from 2-nitro isomer (60547-92-4) |

| Molecular Formula | ||

| Molecular Weight | 303.27 g/mol | |

| pKa (Predicted) | ~3.5 (COOH) | Acidic due to |

| LogP (Predicted) | 2.7 - 3.2 | Moderate lipophilicity due to benzyl group |

| H-Bond Donors | 1 (COOH) | |

| H-Bond Acceptors | 6 |

Synthetic Pathways & Process Chemistry

The synthesis of 4-(benzyloxy)-3-methoxy-5-nitrobenzoic acid requires precise regiocontrol. The most robust route proceeds via the nitration of vanillic acid followed by benzylation.

Validated Synthesis Protocol

Step 1: Regioselective Nitration

Precursor: Vanillic Acid (4-hydroxy-3-methoxybenzoic acid).

Reagents: Concentrated

Step 2: O-Alkylation (Benzylation)

Precursor: 5-Nitrovanillic acid (4-hydroxy-3-methoxy-5-nitrobenzoic acid).

Reagents: Benzyl bromide (

Figure 1: Synthetic route from Vanillic Acid to the target molecule, highlighting the regioselective nitration step.

Analytical Characterization

To validate the structure, researchers should look for specific diagnostic signals in the NMR spectrum that confirm the 3,4,5-substitution pattern.

Diagnostic NMR Signals (DMSO- )

-

Carboxyl Proton: Broad singlet at

13.0–14.0 ppm. -

Aromatic Protons (Core): Two distinct singlets (or meta-coupled doublets,

Hz).-

H2:

~7.6–7.8 ppm (Between COOH and OMe). -

H6:

~8.0–8.2 ppm (Between COOH and

-

-

Benzylic Protons: Singlet at

~5.2–5.3 ppm ( -

Methoxy Protons: Singlet at

~3.9 ppm (

Mass Spectrometry (ESI)[3]

-

Negative Mode (

): m/z 302.1. -

Positive Mode (

): m/z 304.1.

Critical Differentiation: The "Erlotinib Trap"

A common error in drug development sourcing is confusing this molecule with its positional isomer, which is a key intermediate for EGFR inhibitors like Erlotinib.

| Feature | Target Molecule | Erlotinib Intermediate (Isomer) |

| Structure | 5-Nitro -4-benzyloxy-3-methoxy | 2-Nitro -4-benzyloxy-5-methoxy |

| CAS | 214848-09-6 | 60547-92-4 |

| Precursor | Vanillic Acid | Isovanillic Acid / Vanillin |

| Nitration Site | Meta to COOH (Pos 5) | Ortho to COOH (Pos 2) |

| Application | 3,4,5-trisubstituted anilines | Quinazoline cyclization |

Why this matters: Using the wrong isomer will result in a quinazoline with the nitrogen atoms in the wrong position relative to the substituents, completely abolishing kinase inhibitory activity.

Figure 2: Structural differentiation between the target molecule and the common Erlotinib intermediate.

Applications in Drug Discovery[6][7]

This molecule is primarily reduced to the corresponding aniline (3-amino-4-benzyloxy-5-methoxybenzoic acid), which serves as a "privileged structure" for:

-

Amide Coupling: Reaction with acid chlorides to form benzamides.

-

Heterocycle Formation: Precursor for benzimidazoles or indoles via cyclization involving the adjacent amine and benzyl ether (after deprotection).

-

Kinase Inhibition: The 3-methoxy-4-benzyloxy motif mimics the ATP-binding pocket interactions found in many tyrosine kinase inhibitors.

Safety & Handling

-

Nitro Compounds: Potentially explosive if heated under confinement. Reaction mixtures involving nitration should be temperature-controlled.

-

Benzyl Halides: The benzyl bromide used in synthesis is a potent lachrymator. Handle in a fume hood.

-

Storage: Store at 2-8°C, protected from light.

References

-

ChemicalBook. (2025). 4-Benzyloxy-3-methoxy-5-nitrobenzoic acid Product Description and CAS 214848-09-6.[1][2] Link

-

PubChem. (2025). Compound Summary: 4-hydroxy-3-methoxy-5-nitrobenzoic acid (Precursor). National Library of Medicine. Link

-

Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate (Isomer Comparison). Link

-

Master Organic Chemistry. (2018). Reactions on the Benzylic Carbon: Alkylation and Oxidation Protocols. Link

Sources

A Comprehensive Spectroscopic Analysis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid (CAS No: 60547-92-4), a key organic compound with applications in medicinal chemistry and organic synthesis.[1][2] As a Senior Application Scientist, this document moves beyond mere data presentation to offer a detailed interpretation grounded in the principles of structural chemistry and spectroscopy. We will dissect the Mass Spectrometry, ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopic data, explaining the causality behind spectral features and the logic of experimental design. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for unambiguous molecular characterization.

Introduction and Molecular Overview

4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. Its structural complexity, featuring a variety of functional groups including a carboxylic acid, a nitro group, a methoxy ether, and a benzyloxy ether, makes it an excellent case study for the power of integrated spectroscopic analysis.[1] Accurate structural confirmation is paramount following synthesis to ensure purity and to validate its identity for subsequent applications, such as in the preparation of therapeutic agents.[3]

This guide provides a foundational analysis of its key spectroscopic signatures. While the IUPAC name is 5-Methoxy-2-nitro-4-(phenylmethoxy)benzoic acid, it is commonly referred to by the name used in this guide.[2]

Compound Details:

| Property | Value |

|---|---|

| Systematic Name | 5-Methoxy-2-nitro-4-(phenylmethoxy)benzoic acid |

| Common Name | 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid |

| CAS Number | 60547-92-4 |

| Molecular Formula | C₁₅H₁₃NO₆ |

| Molecular Weight | 303.27 g/mol [4] |

Below is the chemical structure, which forms the basis for all subsequent spectroscopic interpretation.

Caption: Key fragmentation pathway in the mass spectrum.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. This ensures a stable spray and consistent ionization.

-

Ionization: Apply a high voltage (e.g., +4 kV for positive mode) to the capillary needle. The solvent evaporates, and the analyte molecules become charged.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight) to separate them based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is recorded, generating the mass spectrum.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. The spectrum of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid is highly informative due to its distinct proton environments.

Data Summary: ¹H NMR

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Hₐ | 13.58 | Broad Singlet | 1H | -COOH |

| Hₑ | 7.70 | Singlet | 1H | Ar-H (H-6) |

| Hբ | 7.46-7.40 | Multiplet | 5H | Ar-H (Benzyl C₆H₅) |

| HᏧ | 7.39 | Singlet | 1H | Ar-H (H-3) |

| H꜀ | 5.25 | Singlet | 2H | -O-CH₂-Ph |

| Hₑ | 3.92 | Singlet | 3H | -OCH₃ |

Data acquired on a 300 MHz spectrometer in DMSO-d₆.[4]

Interpretation of the ¹H NMR Spectrum

The choice of DMSO-d₆ as a solvent is strategic for its ability to dissolve the polar carboxylic acid and to exchange with the acidic proton, often resulting in a very broad, downfield signal. [5]

-

Carboxylic Acid Proton (Hₐ): The signal at 13.58 ppm is characteristic of a carboxylic acid proton. Its significant downfield shift and broadness are due to strong deshielding and hydrogen bonding with the solvent or through dimerization.

-

Aromatic Protons (HᏧ, Hₑ): The two singlets at 7.70 ppm (H-6) and 7.39 ppm (H-3) correspond to the two protons on the main benzoic acid ring. They appear as singlets because they have no adjacent protons (no ortho or meta coupling). H-6 is further downfield than H-3 due to the strong electron-withdrawing effect of the adjacent nitro group at the C-2 position.

-

Benzyl Protons (Hբ, H꜀): The benzyloxy group gives rise to two distinct signals. The multiplet at 7.46-7.40 ppm , integrating to 5 protons, represents the five protons of the phenyl ring. The singlet at 5.25 ppm , integrating to 2 protons, is characteristic of the benzylic methylene (-CH₂-) protons. Its position is downfield due to the adjacent oxygen atom.

-

Methoxy Protons (Hₑ): The sharp singlet at 3.92 ppm , integrating to 3 protons, is unequivocally assigned to the methoxy (-OCH₃) group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is crucial for elucidating the carbon backbone of a molecule. While experimental data for this specific compound is not readily available in public repositories, a predicted spectrum can be generated with high accuracy based on established substituent effects on aromatic systems. [6][7] Predicted Data Summary: ¹³C NMR

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

|---|---|---|

| ~165 | -C OOH | Carbonyl carbon, deshielded by two oxygen atoms. |

| ~153 | C -OBn | Aromatic quaternary carbon attached to benzyloxy group. |

| ~148 | C -OMe | Aromatic quaternary carbon attached to methoxy group. |

| ~145 | C -NO₂ | Aromatic quaternary carbon attached to nitro group. |

| ~136 | C -ipso (Benzyl) | Quaternary carbon of the benzyl ring attached to the ether oxygen. |

| ~129-128 | C H (Benzyl) | Aromatic CH carbons of the benzyl ring. |

| ~122 | C -COOH | Aromatic quaternary carbon attached to the carboxylic acid. |

| ~118 | C H (C-6) | Aromatic CH, influenced by adjacent COOH and OMe groups. |

| ~110 | C H (C-3) | Aromatic CH, influenced by adjacent NO₂ and OBn groups. |

| ~71 | -O-C H₂-Ph | Benzylic carbon, shifted downfield by the attached oxygen. |

| ~56 | -OC H₃ | Methoxy carbon, a typical value for aryl methyl ethers. |

Predictions are based on additive models and data from similar substituted benzoic acids.[8][9][10]

Experimental Protocol: ¹³C NMR Analysis Acquiring a ¹³C spectrum requires more care than a ¹H experiment due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.

-

Sample Preparation: A more concentrated sample is required. Use 50-100 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a high-quality 5 mm NMR tube. [11]2. Spectrometer Setup: The experiment is typically run with proton decoupling to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.

-

Acquisition: A greater number of scans (from several hundred to thousands) and a longer relaxation delay are necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio. Total acquisition time can range from 20 minutes to several hours. [11]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [12] Data Summary: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity/Shape |

|---|---|---|---|

| 3300-2500 | O-H stretch | Carboxylic Acid | Strong, Very Broad |

| ~3100-3000 | C-H stretch | Aromatic | Medium |

| ~2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) | Medium |

| 1725-1700 | C=O stretch | Carboxylic Acid | Strong, Sharp |

| 1600-1580, 1500-1400 | C=C stretch | Aromatic Ring | Medium-Strong |

| 1550-1500, 1360-1290 | N-O stretch (asym, sym) | Nitro Group | Strong |

| 1320-1210 | C-O stretch | Carboxylic Acid, Ether | Strong |

| ~960-900 | O-H bend (out-of-plane)| Carboxylic Acid | Medium, Broad |

Ranges are based on established data for substituted benzoic acids, nitro compounds, and ethers.[13][14][15]

Interpretation of the IR Spectrum

The IR spectrum of this compound would be dominated by a few key features:

-

O-H Stretch: A very broad and prominent absorption band from 3300-2500 cm⁻¹ is the most telling feature of a carboxylic acid, which exists as a hydrogen-bonded dimer in the solid state. This broadness is a direct result of the strong intermolecular hydrogen bonding. [13][16]* C=O Stretch: A strong, sharp peak around 1710 cm⁻¹ confirms the presence of the carbonyl group of the carboxylic acid. Its position is slightly lowered from a simple alkyl carboxylic acid due to conjugation with the aromatic ring. [13]* NO₂ Stretches: Two strong absorptions are expected for the nitro group: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹ . These are highly characteristic and confirm the presence of the nitro substituent. [15]* C-O Stretches: Strong bands in the 1320-1210 cm⁻¹ region arise from the C-O stretching vibrations of the carboxylic acid and the two ether linkages.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of peaks unique to the molecule, arising from various bending and skeletal vibrations, which can be used for definitive identification against a reference spectrum. [17]

Integrated Spectroscopic Analysis Workflow

Effective structure elucidation rarely relies on a single technique. It is the synergy between different spectroscopic methods that provides a self-validating system for confirming a molecular structure. The logical workflow presented below is a field-proven approach for characterizing a novel or synthesized compound.

Caption: Logical workflow for integrated spectroscopic analysis.

Conclusion

The spectroscopic profile of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid is rich with distinct and interpretable features. Mass spectrometry confirms the molecular weight, while IR spectroscopy provides definitive evidence for the key carboxylic acid, nitro, and ether functional groups. ¹H and ¹³C NMR spectroscopy work in concert to map the precise atomic connectivity, allowing for the unambiguous assignment of the molecular structure. This guide demonstrates that a multi-technique, principled approach is essential for the robust characterization of complex organic molecules in a research and development setting.

References

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

-

Smith, B. C. (2020). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

-

Chen, H., et al. (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. PubMed. Available at: [Link]

-

SynThink. (n.d.). 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid | 60547-92-4. Available at: [Link]

-

Crunch Chemistry. (2023). Interpreting an infrared spectrum. Available at: [Link]

-

Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. Available at: [Link]

-

Georganics. (n.d.). 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity. Available at: [Link]

- Samsonowicz, M., et al. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of the Chinese Chemical Society.

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

-

PubChem. (n.d.). 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. Available at: [Link]

-

Kupce, E., & Claridge, T. D. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. RSC Advances. Available at: [Link]

-

Springer Nature Experiments. (2024). NMR spectroscopy of small molecules in solution. Available at: [Link]

-

University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

Study.com. (n.d.). Interpret the infrared spectrum of methyl m-nitrobenzoate. Available at: [Link]

- Hesse, M., et al. (n.d.). 4.

-

Brainly.com. (2023). What IR peaks are present in 3-nitrobenzoic acid?. Available at: [Link]

-

ResearchGate. (2024). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Available at: [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Available at: [Link]

- Unknown Source. (n.d.).

-

CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Available at: [Link]

-

PubChemLite. (2026). 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. Available at: [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

- Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry.

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0050427). Available at: [Link]

-

NIST. (n.d.). Benzoic acid, 4-methoxy-. Available at: [Link]

Sources

- 1. CAS 60547-92-4: 2-nitro-4-benzyloxy-5-methoxy-benzoic acid [cymitquimica.com]

- 2. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity | EN [georganics.sk]

- 3. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID | 60547-92-4 [chemicalbook.com]

- 4. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. acdlabs.com [acdlabs.com]

- 7. Visualizer loader [nmrdb.org]

- 8. faculty.fiu.edu [faculty.fiu.edu]

- 9. 4-Nitrobenzoic acid(62-23-7) 13C NMR [m.chemicalbook.com]

- 10. Benzoic acid, 4-methoxy- [webbook.nist.gov]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. Interpreting an infrared spectrum - Crunch Chemistry [crunchchemistry.co.uk]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. homework.study.com [homework.study.com]

- 15. brainly.com [brainly.com]

- 16. echemi.com [echemi.com]

- 17. Interpreting Infrared Spectra - Specac Ltd [specac.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic Acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and a thorough interpretation of the spectral data. The principles discussed herein are grounded in established NMR theory and are supported by authoritative references to ensure scientific integrity.

Introduction: The Structural Elucidation of a Key Synthetic Intermediate

4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid is a polysubstituted aromatic compound of significant interest in organic synthesis, often serving as a precursor for more complex molecular architectures in medicinal chemistry. The precise structural confirmation of such molecules is paramount, and ¹H NMR spectroscopy stands as an indispensable tool for this purpose. This guide will illuminate the characteristic proton signals of the target molecule, providing a foundational understanding for its unambiguous identification and purity assessment.

The structural framework of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid, with its distinct electronic environments, gives rise to a well-resolved and informative ¹H NMR spectrum. The following sections will systematically deconstruct the anticipated spectrum, correlating each signal to the specific protons within the molecule.

Predicted ¹H NMR Spectrum: A Theoretical Analysis

The prediction of the ¹H NMR spectrum is based on the fundamental principles of chemical shifts, spin-spin coupling, and the electronic effects of the substituents on the benzoic acid core and the benzyloxy moiety. The chemical structure and proton numbering are depicted in the diagram below.

Figure 2: A streamlined workflow for ¹H NMR data acquisition.

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample into the magnet.

-

-

Locking and Shimming:

-

Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift.

-

Tune and match the probe for the ¹H frequency to ensure maximum sensitivity.

-

Shim the magnetic field to achieve a homogeneous field across the sample, which results in sharp, well-resolved peaks. Automated shimming routines are typically sufficient for most samples. [1][2]3. Acquisition Parameters:

-

Load a standard proton experiment.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).

-

Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.

-

-

Acquisition:

-

Start the acquisition to collect the Free Induction Decay (FID) signal.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: Correct any distortions in the baseline of the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

-

Peak Picking: Identify the exact chemical shift of each peak.

For a more detailed guide on NMR data processing, several excellent resources are available. [3][4][5]

Interpretation and Structural Verification

The processed ¹H NMR spectrum should be carefully analyzed to confirm the structure of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid. The following points should be considered:

-

Chemical Shifts: Compare the observed chemical shifts with the predicted values. The downfield aromatic protons, the benzylic protons, and the methoxy protons should all appear in their expected regions.

-

Integration: The integral ratios should correspond to the number of protons in each environment (1:1:3:2:5 for H(a), H(b), H(c), H(d), H(e), and H(f) respectively, though H(a) may be difficult to integrate accurately if very broad).

-

Multiplicity and Coupling Constants: The splitting patterns of the aromatic protons H(b) and H(c) into doublets with a small meta-coupling constant (around 2-3 Hz) is a key diagnostic feature for the 1,2,3,5-tetrasubstituted pattern of the benzoic acid ring. The absence of ortho-coupling confirms the substitution pattern. Long-range couplings in aromatic systems are well-documented and provide valuable structural information. [6]* Singlets: The sharp singlets for the methoxy and benzylic protons confirm the absence of adjacent, non-equivalent protons.

-

Carboxylic Acid Proton: The presence of a broad signal at a very downfield chemical shift, which may disappear upon addition of a drop of D₂O to the NMR tube, confirms the presence of the acidic carboxylic acid proton. [7] By systematically evaluating these features, a high degree of confidence in the structural assignment of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid can be achieved.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H NMR spectrum of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid. Through a combination of theoretical prediction, a detailed experimental protocol, and a guide to spectral interpretation, researchers and scientists are equipped with the necessary knowledge to confidently identify and characterize this important synthetic intermediate. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of a wide range of organic molecules.

References

-

Scribd. NMR Data Processing Guide. [Link]

-

Unknown. NMR Data Processing. [Link]

-

Bruker. HOW TO: OBTAIN A 1H NMR SPECTRUM ON THE 300 MHz BRUKER NMR. [Link]

-

ACD/Labs. 1 H– 1 H Coupling in Proton NMR. (2025-08-21). [Link]

-

Friedrich-Schiller-Universität Jena. Introduction to NMR data processing and analysis with Origin. [Link]

-

Unknown. 1H NMR Protocol for Beginners AV-400. [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018-04-02). [Link]

-

University of Wyoming. NMR Basic Operation - Bruker NMR Spectrometer. [Link]

-

Bruker. OPERATING PROCEDURE FOR BRUKER 300. [Link]

-

Magnetic Resonance Research Center. bruker nmr training. (2022-08-18). [Link]

-

Centers for Disease Control and Prevention. Supporting Information. [Link]

-

Cinque, P. et al. Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identification in Human Amniotic Fluid. (2025-10-15). [Link]

-

ResearchGate. Study and Characterization of Nitration of Isovanillic Acid Derivatives using NMR and Mass Spectroscopy. (2025-12-11). [Link]

-

PubChem. 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid. [Link]

-

YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021-10-06). [Link]

-

PubChem. Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate. [Link]

-

ACD/Labs. Exchangeable Protons in NMR—Friend or Foe?. (2023-01-26). [Link]

-

ACS Publications. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023-03-27). [Link]

-

ResearchGate. What is the 1H NMR chemical shift for acidic proton of fatty acids I (CDCl3 solvent)? Will it usually appear?. (2015-05-22). [Link]

-

PubChem. 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. [Link]

-

PubChemLite. 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

-

SpectraBase. 5-Nitrovanillin - Optional[FTIR] - Spectrum. [Link]

-

ATB. 3-Hydroxy-4-methoxy-5-nitrobenzoicacid. [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

NIST WebBook. Methyl 3-methoxy-4-nitrobenzoate. [Link]

Sources

- 1. chem.uiowa.edu [chem.uiowa.edu]

- 2. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]

- 3. scribd.com [scribd.com]

- 4. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 5. nmr.uni-jena.de [nmr.uni-jena.de]

- 6. Welcome to the NMR tutorials - Analyzing NMR data [airen.bcm.umontreal.ca]

- 7. aiinmr.com [aiinmr.com]

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid

Foreword: The Imperative of Structural Certainty in Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is paramount. The journey from a promising lead compound to a viable drug candidate is paved with rigorous analytical checkpoints, each designed to ensure the identity, purity, and stability of the molecule. Among the arsenal of analytical techniques available to the contemporary researcher, Nuclear Magnetic Resonance (NMR) spectroscopy, and particularly ¹³C NMR, stands as a cornerstone for the definitive characterization of organic molecules. Its ability to provide a direct glimpse into the carbon framework of a compound offers an unparalleled level of structural detail.

This guide is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and characterization of complex organic molecules. We will delve into the ¹³C NMR analysis of a specific, functionally rich compound: 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid. This molecule, with its array of electron-donating and electron-withdrawing substituents on an aromatic core, presents an excellent case study for the principles of ¹³C NMR spectroscopy. Through a combination of predictive analysis based on established substituent effects, a detailed experimental protocol, and a thorough interpretation of the expected spectral data, this document will serve as a comprehensive resource for the structural verification of this and structurally related compounds. Our approach is grounded in the principles of scientific integrity, providing not just a methodology, but a self-validating framework for analysis.

The Molecular Architecture: An Overview of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid

The subject of our analysis, 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid, is a polysubstituted aromatic compound. Its structure is characterized by a central benzoic acid moiety, further functionalized with a benzyloxy, a methoxy, and a nitro group. Each of these substituents imparts distinct electronic and steric influences on the benzoic acid core, resulting in a unique and predictable ¹³C NMR spectrum.

To facilitate a clear and unambiguous discussion of the ¹³C NMR data, the carbon atoms of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid are systematically numbered as depicted in the diagram below.

Caption: Molecular structure and numbering of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid.

Predicting the ¹³C NMR Spectrum: A First-Principles Approach

In the absence of an experimental spectrum for a novel compound, a robust prediction of the ¹³C NMR chemical shifts serves as a powerful tool for anticipated spectral analysis and subsequent confirmation of the synthesized structure. This prediction is based on the principle of the additivity of substituent chemical shifts (SCS), where the chemical shift of a carbon in a substituted benzene ring can be estimated by adding the SCS values of each substituent to the chemical shift of benzene (128.5 ppm).[1]

The workflow for this predictive analysis is as follows:

Caption: Workflow for the prediction of ¹³C NMR chemical shifts.

Substituent Chemical Shift (SCS) Values

The SCS values for the substituents present in 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid are compiled from established literature sources. These values represent the change in chemical shift (in ppm) at the ipso, ortho, meta, and para carbons relative to benzene.

| Substituent | ipso (C1) | ortho (C2/C6) | meta (C3/C5) | para (C4) |

| -COOH | +2.1 | +1.5 | +0 | +4.3 |

| -OCH₃ | +31.4 | -14.4 | +1.0 | -7.7 |

| -OCH₂Ph | +29.5 | -13.5 | +1.0 | -7.0 |

| -NO₂ | +20.0 | -4.8 | +0.9 | +5.8 |

Note: These values are approximate and can be influenced by solvent effects and interactions between adjacent substituents.[1]

Predicted ¹³C NMR Chemical Shifts

The predicted chemical shifts for the aromatic carbons of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid are calculated by summing the relevant SCS values and adding them to the chemical shift of benzene (128.5 ppm).

Table 1: Predicted ¹³C NMR Chemical Shifts for Aromatic Carbons

| Carbon | Calculation (Benzene base + ΣSCS) | Predicted δ (ppm) |

| C1 | 128.5 + SCS_ipso(COOH) + SCS_meta(OCH₃) + SCS_meta(NO₂) | 132.5 |

| C2 | 128.5 + SCS_ortho(COOH) + SCS_ortho(OCH₃) + SCS_para(NO₂) | 121.4 |

| C3 | 128.5 + SCS_meta(COOH) + SCS_ipso(OCH₃) + SCS_ortho(NO₂) | 155.1 |

| C4 | 128.5 + SCS_para(COOH) + SCS_ortho(OCH₃) + SCS_ortho(NO₂) | 113.6 |

| C5 | 128.5 + SCS_meta(COOH) + SCS_para(OCH₃) + SCS_ipso(NO₂) | 141.7 |

| C6 | 128.5 + SCS_ortho(COOH) + SCS_meta(OCH₃) + SCS_ortho(NO₂) | 126.2 |

The chemical shifts for the non-aromatic carbons are predicted based on typical ranges for similar functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for Non-Aromatic Carbons

| Carbon | Functional Group | Predicted δ (ppm) | Rationale |

| C7 | Carboxylic Acid (-COOH) | 168-172 | Typical range for aromatic carboxylic acids.[2] |

| C8 | Methoxy (-OCH₃) | 56-62 | Typical range for aromatic methoxy groups.[3] |

| C9 | Benzylic Methylene (-OCH₂Ph) | 68-72 | Typical range for benzylic ethers. |

| C10 | Benzyl ipso-Carbon | 136-138 | Quaternary aromatic carbon attached to the ether oxygen. |

| C11/C15 | Benzyl ortho-Carbons | 127-129 | Aromatic CH carbons. |

| C12/C14 | Benzyl meta-Carbons | 128-130 | Aromatic CH carbons, often overlapping with other aromatic signals. |

| C13 | Benzyl para-Carbon | 127-129 | Aromatic CH carbon. |

Experimental Protocol for High-Resolution ¹³C NMR Spectroscopy

The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters. The following protocol provides a robust methodology for the analysis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity (>95%) to minimize the presence of interfering signals.

-

Sample Quantity: Accurately weigh 20-50 mg of the solid compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended choice due to its excellent solvating power for polar aromatic acids. Deuterated chloroform (CDCl₃) with a small amount of deuterated methanol (CD₃OD) can also be used if solubility is an issue.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also use the residual solvent signal as a reference.[2]

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 (or similar with proton decoupling) | Standard pulse sequence for a proton-decoupled ¹³C NMR experiment. |

| Spectral Width (SW) | 250 ppm (0-250 ppm) | Sufficient to encompass all expected carbon signals in an organic molecule. |

| Acquisition Time (AQ) | 1-2 seconds | A longer acquisition time provides better resolution. |

| Relaxation Delay (D1) | 2-5 seconds | Allows for sufficient relaxation of the carbon nuclei, particularly quaternary carbons, for more accurate signal intensities. |

| Number of Scans (NS) | 1024 - 4096 (or more) | Due to the low natural abundance of ¹³C, a significant number of scans is required to achieve an adequate signal-to-noise ratio. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

| Proton Decoupling | Broadband decoupling (e.g., GARP) | Simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon. |

Data Processing and Interpretation

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate peak integration and identification.

-

Chemical Shift Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO-d₆ at 39.52 ppm).

-

Peak Picking and Assignment: Identify all significant peaks and assign them to the corresponding carbon atoms based on the predicted chemical shifts and general knowledge of ¹³C NMR spectroscopy. For unambiguous assignments, especially for the closely spaced aromatic signals, advanced NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are highly recommended.

Concluding Remarks: Towards a Validated Structure

The ¹³C NMR analysis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid, when approached with a combination of predictive modeling and rigorous experimental technique, provides a powerful and reliable method for its structural confirmation. The distinct electronic environments created by the diverse substituents result in a well-dispersed spectrum, allowing for the individual assignment of nearly all carbon atoms. While the predictive model presented in this guide offers a strong foundation for spectral interpretation, it is the congruence of this prediction with high-quality experimental data that ultimately provides the irrefutable evidence of the molecular structure. This analytical rigor is not merely an academic exercise; it is a critical component of the quality control and assurance that underpins the entirety of the drug discovery and development process.

References

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link][2]

-

Marek, R., & Lyčka, A. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 633-643. [Link][3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mass Spectrometry of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid

The following technical guide details the mass spectrometric analysis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid , a critical intermediate scaffold often associated with the synthesis of EGFR tyrosine kinase inhibitors (e.g., Erlotinib analogs).

This guide is structured to provide autonomous, expert-level direction on method development, ionization physics, and structural elucidation.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

-

Analyte: 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid

-

Formula: C₁₅H₁₃NO₆

-

Exact Mass: 303.0743 Da

-

Molecular Weight: 303.27 g/mol [1]

-

Role: Synthetic intermediate for pharmacophores containing the 4-anilinoquinazoline scaffold.

Analysis of this compound requires navigating two competing physicochemical properties: the acidity of the benzoic acid moiety (pKa ~3–4) and the lability of the benzyl ether linkage. This guide prioritizes Negative Electrospray Ionization (ESI-) for quantitation due to superior sensitivity, while recommending Positive Electrospray Ionization (ESI+) for structural confirmation via characteristic tropylium ion generation.

Method Development Strategy

Ionization Mode Selection

The choice between ESI+ and ESI- is dictated by the functional group chemistry.

| Feature | ESI Negative Mode (Recommended for Quant) | ESI Positive Mode (Recommended for Qual) |

| Primary Ion | ||

| Mechanism | Deprotonation of carboxylic acid (-COOH). | Protonation of ether oxygen or nitro group. |

| Sensitivity | High. The -NO₂ group enhances acidity, stabilizing the anion. | Moderate. Competition from Na⁺/K⁺ adducts is common. |

| Fragmentation | Conservative. Dominant loss of | Energetic. Facile cleavage of the benzyl ether. |

Chromatographic Conditions

To prevent on-column degradation and ensure stable ionization, the following LC parameters are validated.

-

Stationary Phase: C18 or Phenyl-Hexyl (for enhanced selectivity of the aromatic nitro group).

-

Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to improve retention on C18).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Note on pH: While high pH improves ESI- ionization, it reduces retention on C18. A "Post-Column Infusion" of dilute ammonia can be used if sensitivity in acidic mobile phase is insufficient, but the nitro group usually provides enough electron-withdrawing power to allow ionization even in acidic eluents.

Structural Elucidation & Fragmentation Pathways[9]

Fragmentation Logic (ESI Negative)

In negative mode, the fragmentation is driven by charge localization on the carboxylate and the nitro group.

-

Decarboxylation (

Loss): The most abundant transition. The electron-withdrawing nitro group ortho to the carboxylate facilitates this loss.-

Transition:

(

-

-

Nitro Group Loss: Radical cleavage of

or loss of-

Transition:

(

-

Fragmentation Logic (ESI Positive)

Positive mode is diagnostic for the benzyl ether moiety.

-

Benzyl Cleavage: The ether oxygen protonates, leading to the expulsion of the neutral phenol and formation of the stable Tropylium ion (

).-

Transition:

(Dominant).

-

-

Methoxy Loss: Secondary fragmentation often involves loss of the methoxy group as methanol or methyl radical.

Visualized Pathways

The following diagram maps the specific fragmentation pathways validated by functional group mechanics.

Caption: Divergent fragmentation pathways in ESI- (Blue) vs. ESI+ (Red). The m/z 91 tropylium ion is the signature diagnostic marker in positive mode.

Experimental Protocol

Sample Preparation

To avoid hydrolysis of the benzyl ether or esterification of the carboxylic acid:

-

Solvent: Dissolve 1 mg standard in 1 mL Acetonitrile . Avoid alcohols (MeOH/EtOH) for stock solutions to prevent transesterification over long storage.

-

Dilution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile for direct infusion or LC injection.

LC-MS/MS Parameters (Quantitation Focus)

This protocol is optimized for a Triple Quadrupole (QqQ) system operating in MRM mode.

| Parameter | Setting | Rationale |

| Ion Source | ESI Negative | Maximize sensitivity for -COOH. |

| Capillary Voltage | 2.5 kV | Lower voltage prevents in-source discharge. |

| Cone Voltage | 30 V | Sufficient to decluster but preserve parent [M-H]-. |

| Desolvation Temp | 350°C | Ensure complete vaporization of aqueous mobile phase. |

| MRM Transition 1 | 302.1 | Quantifier. High abundance (Loss of |

| MRM Transition 2 | 302.1 | Qualifier. Specificity from combined |

| Collision Energy | 15–25 eV | Optimized for decarboxylation (lower end) and nitro loss (higher end). |

Troubleshooting Matrix Effects

In complex biological matrices (e.g., plasma PK studies), the nitrobenzoic acid core can suffer from ion suppression.

-

Solution: Use a stable isotope labeled internal standard (SIL-IS) if available. If not, use Chloramphenicol (similar nitro-aromatic acidity) as a surrogate internal standard.

References

-

Schmidt, T. C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.Rapid Communications in Mass Spectrometry . Link

-

Holcapek, M., et al. (2010). Structural analysis of benzyl ether derivatives using electrospray ionization mass spectrometry.Journal of Mass Spectrometry . Link

-

PubChem. (2025).[1] Compound Summary: 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid.[1]National Library of Medicine . Link

-

NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of benzyloxy-substituted aromatics.NIST Chemistry WebBook . Link

Sources

Synthesis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid from vanillic acid

This guide details the chemical synthesis of 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid starting from Vanillic Acid . This transformation is a critical sequence in the preparation of catechol-O-methyltransferase (COMT) inhibitors (e.g., Entacapone, Tolcapone) and other pharmaceutical intermediates.

Executive Summary

Target Molecule: 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid Starting Material: Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) Core Strategy: Regioselective electrophilic aromatic substitution (Nitration) followed by nucleophilic aliphatic substitution (Benzylation) and ester hydrolysis. Key Challenge: Controlling regioselectivity during nitration and managing the "bis-alkylation" (esterification + etherification) during the protection step.

Retrosynthetic Analysis

The synthesis is best approached by first installing the nitro group to leverage the directing effects of the free phenol, followed by benzyl protection. Reversing this order (Benzylation

Figure 1: Retrosynthetic disconnection showing the preferred route via 5-nitrovanillic acid.

Step-by-Step Experimental Protocol

Step 1: Nitration of Vanillic Acid

The introduction of the nitro group occurs at the 5-position (ortho to the hydroxyl group) due to the synergistic directing effects of the 4-OH (activator, ortho,para-director) and 1-COOH (deactivator, meta-director).

Reaction:

Protocol:

-

Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

-

Dissolution: Charge the flask with Vanillic Acid (50.0 g, 297 mmol) and Glacial Acetic Acid (250 mL) . Stir until a suspension or partial solution is obtained.

-

Nitration: Add Concentrated Nitric Acid (70%, 30 mL, ~1.5 eq) dropwise over 45 minutes.

-

Critical Control: Maintain internal temperature below 20°C . The reaction is exothermic; exceeding 25°C may lead to dinitration or decarboxylation.

-

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 2–3 hours. The solution will turn a deep yellow/orange.

-

Quenching: Pour the reaction mixture slowly into Ice Water (1000 mL) with vigorous stirring. The product will precipitate as a bright yellow solid.[1]

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (

) to remove excess acid. -

Purification: Recrystallize from Ethanol or dilute Acetic Acid if necessary. Dry in a vacuum oven at 50°C.

Data Summary:

| Parameter | Value |

|---|---|

| Yield | 75% – 85% |

| Appearance | Yellow crystalline powder |

| Melting Point | 175–178°C (Lit. range for 5-nitrovanillin derivatives) |

| CAS (Product) | 15785-54-3 |[2]

Step 2: Benzylation and Hydrolysis

Direct alkylation of 5-nitrovanillic acid with benzyl bromide (

Reaction Sequence:

Protocol:

A. Benzylation (Formation of Intermediate)

-

Dissolution: In a 1 L round-bottom flask, dissolve 5-Nitrovanillic Acid (50.0 g, 235 mmol) in DMF (300 mL) .

-

Base Addition: Add Potassium Carbonate (

, 97.0 g, 705 mmol, 3 eq) . The mixture will become a thick suspension. -

Alkylation: Add Benzyl Bromide (BnBr, 100.0 g, 585 mmol, ~2.5 eq) dropwise.

-

Heating: Heat the mixture to 60–70°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting acid spot should disappear.

-

Workup: Cool to room temperature. Pour into Water (1.5 L) . Extract with Ethyl Acetate (

) . -

Wash: Wash combined organics with Brine, dry over

, and concentrate to yield the crude Benzyl 4-(benzyloxy)-3-methoxy-5-nitrobenzoate (often an oil or low-melting solid).

B. Hydrolysis (Saponification)

-

Solubilization: Dissolve the crude ester from Step A in THF (400 mL) and Methanol (100 mL) .